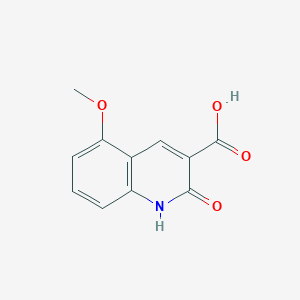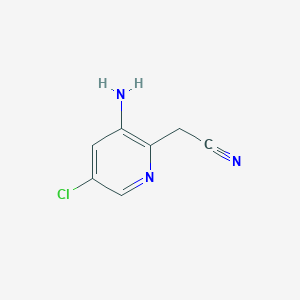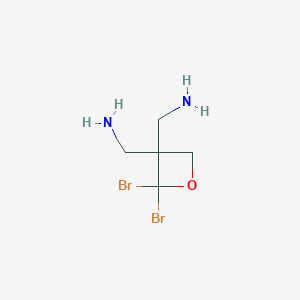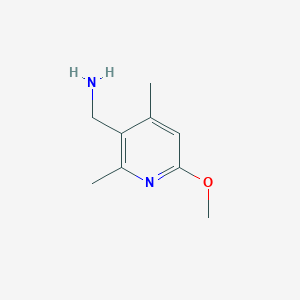
7-(2,4-Dihydroxy-6-methylphenyl)-3,5,7-trioxoheptanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2,4-Dihydroxy-6-methylphenyl)-3,5,7-trioxoheptanoicacid is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl and keto groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-Dihydroxy-6-methylphenyl)-3,5,7-trioxoheptanoicacid typically involves multi-step organic reactions. One common method includes the acylation of orcinol with acetic acid in the presence of boron trifluoride diethyl etherate as a catalyst. The reaction is carried out at elevated temperatures (around 90°C) for an extended period (18-25 hours) with molecular sieves to ensure anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and column chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-(2,4-Dihydroxy-6-methylphenyl)-3,5,7-trioxoheptanoicacid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
7-(2,4-Dihydroxy-6-methylphenyl)-3,5,7-trioxoheptanoicacid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including cytotoxicity against cancer cell lines.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2,4-Dihydroxy-6-methylphenyl)-3,5,7-trioxoheptanoicacid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclin-dependent kinase 2 (CDK2) through molecular docking interactions . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dihydroxy-6-methylphenyl)ethanone: Shares a similar core structure but lacks the extended keto chain.
2’,4’-Dihydroxy-6’-methoxy-3’,5’-dimethylchalcone: Another related compound with similar hydroxyl and methoxy groups.
Uniqueness
7-(2,4-Dihydroxy-6-methylphenyl)-3,5,7-trioxoheptanoicacid is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and biological activity. Its extended keto chain also differentiates it from simpler analogs, providing additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C14H14O7 |
|---|---|
Molecular Weight |
294.26 g/mol |
IUPAC Name |
7-(2,4-dihydroxy-6-methylphenyl)-3,5,7-trioxoheptanoic acid |
InChI |
InChI=1S/C14H14O7/c1-7-2-8(15)4-11(18)14(7)12(19)5-9(16)3-10(17)6-13(20)21/h2,4,15,18H,3,5-6H2,1H3,(H,20,21) |
InChI Key |
RULCYAVVKUHZCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)CC(=O)CC(=O)CC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Isopropylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13028532.png)
![Tert-butyl 9-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13028533.png)

![4-(1,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydropyrimido[5,4-e][1,2,4]triazin-3-yl)benzonitrile](/img/structure/B13028540.png)
![Benzo[d][1,2,3]thiadiazole-5-carbonitrile](/img/structure/B13028546.png)
![7-Hydroxy-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester](/img/structure/B13028553.png)


![6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B13028580.png)
![(1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one](/img/structure/B13028589.png)
